Unveiling the Structural Architecture of 1,4-Cyclohexadiene-1-glycine: A Technical Guide
Unveiling the Structural Architecture of 1,4-Cyclohexadiene-1-glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Cyclohexadiene-1-glycine is a molecule of significant interest, combining a non-aromatic cyclic diene with the simplest amino acid. Understanding its precise three-dimensional structure is paramount for applications in medicinal chemistry and materials science, where molecular geometry and crystal packing dictate biological activity and material properties. This guide provides a comprehensive overview of the current scientific understanding of the crystal structure and molecular geometry of 1,4-Cyclohexadiene-1-glycine, drawing from foundational crystallographic studies. While a definitive early study established the key conformational features, access to the complete primary crystallographic data remains a present limitation. This document synthesizes the available information and outlines the path toward a complete structural elucidation.
Introduction: The Significance of 1,4-Cyclohexadiene-1-glycine
The unique hybrid structure of 1,4-Cyclohexadiene-1-glycine, which incorporates a reactive diene moiety and a biologically relevant amino acid, makes it a compelling target for research. The cyclohexadiene ring, a precursor in many organic syntheses, offers a scaffold for diverse functionalization, while the glycine component can participate in hydrogen bonding and other non-covalent interactions crucial for molecular recognition and self-assembly. A detailed understanding of its solid-state conformation and intermolecular interactions is therefore essential for designing novel derivatives with tailored pharmacological or material properties.
Molecular Geometry: A Planar Conformation
The foundational work on the crystal structure of 1,4-Cyclohexadiene-1-glycine was reported by Jandacek and Simonsen in 1971. Although the full details of this study are not widely accessible, a subsequent comparative study by Bennett and Purdham in 1978 referenced this work, providing key insights into the molecule's geometry.
According to the analysis by Bennett and Purdham, the cyclohexadiene ring in 1,4-Cyclohexadiene-1-glycine was determined to be planar within the limits of experimental error . This is a significant finding, as the 1,4-cyclohexadiene ring can, in principle, adopt non-planar boat or chair-like conformations. The planarity of the ring in this specific molecule suggests that crystal packing forces and potentially intramolecular interactions overcome the energetic preference for a puckered conformation that is often observed in substituted cyclohexanes.
The study by Bennett and Purdham also reported a crucial bond length for the C(sp³)-C(sp³) single bond within the cyclohexadiene ring of 1,4-Cyclohexadiene-1-glycine, which was found to be 1.485 Å . This value provides a quantitative measure of the covalent framework of the molecule.
Visualizing the Molecular Structure
To conceptualize the molecular geometry, a diagram of 1,4-Cyclohexadiene-1-glycine is presented below.
Caption: Molecular structure of 1,4-Cyclohexadiene-1-glycine.
Crystal Structure: The Missing Data
A complete understanding of the solid-state properties of a molecule requires detailed knowledge of its crystal structure, including how individual molecules are arranged in the unit cell and the nature of the intermolecular interactions that govern the crystal packing. This information is typically contained within a Crystallographic Information File (CIF).
Despite extensive searches, the full crystallographic data for 1,4-Cyclohexadiene-1-glycine, including the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, from the original 1971 publication by Jandacek and Simonsen could not be retrieved from publicly accessible databases at the time of this report.
The Path Forward: Accessing Primary Crystallographic Data
For researchers requiring the complete crystal structure data for in-silico modeling, drug design, or materials science investigations, the following steps are recommended:
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Direct Retrieval from the Primary Source: The most direct path to obtaining the full crystallographic data is to access the original 1971 communication in the Journal of the American Chemical Society. This may be possible through university library subscriptions or document delivery services.
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Cambridge Structural Database (CSD) Search: A thorough search of the Cambridge Structural Database, potentially using institutional access, is warranted. The CSD is the world's repository for small-molecule organic and metal-organic crystal structures, and it is possible that the data from the original publication has been deposited.
Experimental and Computational Methodologies
The determination of the crystal structure of 1,4-Cyclohexadiene-1-glycine would have been achieved through single-crystal X-ray diffraction . This technique remains the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Workflow for Crystal Structure Determination
A typical experimental workflow for such a study is outlined below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
The pioneering work of Jandacek and Simonsen has provided the foundational knowledge of the molecular conformation of 1,4-Cyclohexadiene-1-glycine, revealing a planar cyclohexadiene ring. This structural insight is critical for understanding the molecule's reactivity and potential for forming ordered solid-state architectures. However, a complete and in-depth understanding, particularly for computational modeling and rational design of new materials and therapeutics, is currently hampered by the limited accessibility of the full crystallographic data.
The scientific community would greatly benefit from the deposition of the original crystallographic data into a public repository such as the Cambridge Structural Database. This would enable researchers to build upon the initial findings and fully exploit the potential of this intriguing molecule. Future research could also explore the synthesis and crystallographic analysis of derivatives of 1,4-Cyclohexadiene-1-glycine to probe the effects of substituents on the conformation of the cyclohexadiene ring and the resulting crystal packing motifs.
References
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Jandacek, R. J., & Simonsen, S. H. (1971). Crystal structure of 1,4-cyclohexadiene-1-glycine. Journal of the American Chemical Society, 93(17), 4471–4472. [Link]
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Bennett, M. J., & Purdham, J. T. (1978). Conformational studies on cyclohexa-1,4-diene derivatives. The crystal and molecular structures of 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene and 1,2-dicarbomethoxy-4,5-dimethylcyclohexa-1,4-diene. Canadian Journal of Chemistry, 56(10), 1358-1363. [Link]
